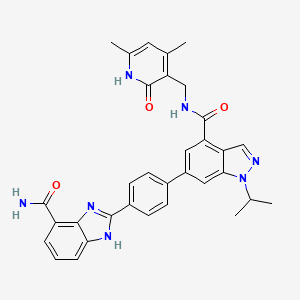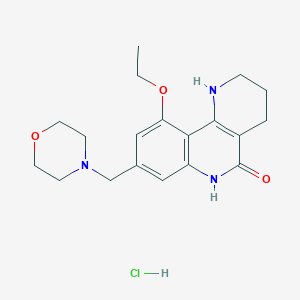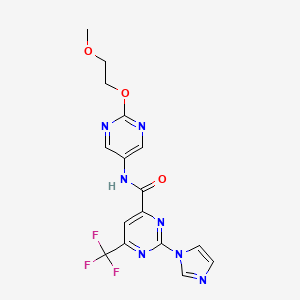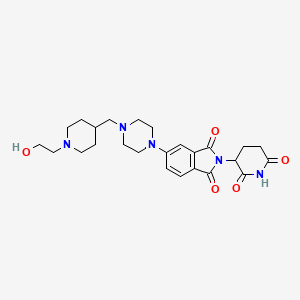
E3 Ligase Ligand-linker Conjugate 47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 47 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit the Cereblon protein (CRBN) and serve as a key intermediate for the synthesis of complete PROTAC molecules . PROTACs are bifunctional molecules that harness the ubiquitin-proteasome system to degrade target proteins, making them a promising strategy for drug discovery and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 47 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by introducing functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under specific reaction conditions, such as the presence of coupling agents and solvents.
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 47 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the linker are replaced with other groups.
Cycloaddition Reactions: The azide group in the linker can react with alkyne-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The compound can also undergo SPAAC reactions with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Purification Agents: Chromatographic techniques are employed for purification.
Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, resulting in the formation of complete PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 47 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 47 functions by recruiting the Cereblon protein (CRBN) through its ligand component . The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism harnesses the cellular ubiquitin-proteasome system to selectively degrade proteins of interest, making it a powerful tool for targeted protein degradation .
Comparison with Similar Compounds
Von Hippel-Lindau (VHL) Ligands: These ligands also recruit E3 ligases but target the VHL protein instead of CRBN.
MDM2 Ligands: These ligands target the MDM2 protein and are used in the development of PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligands: These ligands target IAP proteins and are utilized in PROTAC technology.
Uniqueness: E3 Ligase Ligand-linker Conjugate 47 is unique in its ability to recruit the Cereblon protein (CRBN), which is not targeted by many other E3 ligase ligands . This specificity allows for the development of PROTACs that can selectively degrade proteins that are otherwise difficult to target with other ligands .
Properties
Molecular Formula |
C25H33N5O5 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O5/c31-14-13-27-7-5-17(6-8-27)16-28-9-11-29(12-10-28)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33) |
InChI Key |
UOEKWQCTOMZRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


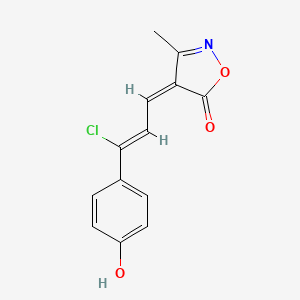
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

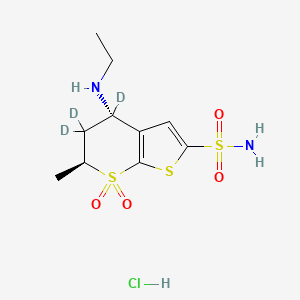

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
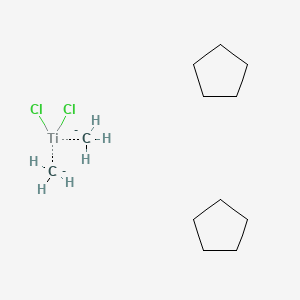
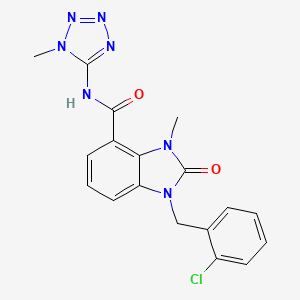
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
